N-(3,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide
CAS No.:
Cat. No.: VC1289484
Molecular Formula: C14H10Cl2N2O4
Molecular Weight: 341.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10Cl2N2O4 |
|---|---|
| Molecular Weight | 341.1 g/mol |
| IUPAC Name | N-(3,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide |
| Standard InChI | InChI=1S/C14H10Cl2N2O4/c1-22-13-3-2-8(4-12(13)18(20)21)14(19)17-11-6-9(15)5-10(16)7-11/h2-7H,1H3,(H,17,19) |
| Standard InChI Key | BDZYJQMEFCDSIR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Introduction
N-(3,5-Dichlorophenyl)-4-methoxy-3-nitrobenzamide is a synthetic organic compound classified as an aromatic amide. It features a combination of functional groups, including a methoxy group (-OCH₃), a nitro group (-NO₂), and dichlorophenyl substituents on the benzene ring. This compound has garnered attention for its potential applications in pharmaceutical research and chemical synthesis due to its unique structural and chemical properties.
Key Identifiers
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Molecular Formula: C14H10Cl2N2O4
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CAS Number: 656830-26-1
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Classification: Aromatic amide, nitro compound
Structural Features
The molecular structure of N-(3,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide consists of:
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A benzamide core with a nitro group and methoxy group attached to the aromatic ring.
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A dichlorophenyl moiety linked to the amide nitrogen atom.
Molecular Representation
The compound's structure can be visualized as follows:
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Benzamide Backbone: Central amide group (-CONH-) connecting two aromatic rings.
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Substituents:
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Nitro group (-NO₂) at position 3 of one benzene ring.
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Methoxy group (-OCH₃) at position 4 of the same benzene ring.
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Dichlorophenyl group (-C₆H₃Cl₂) attached via the amide nitrogen.
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Synthesis
The synthesis of N-(3,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide typically involves:
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Starting Materials:
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3,5-Dichloroaniline
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4-Methoxy-3-nitrobenzoic acid or its derivatives
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Reaction Steps:
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Activation of the carboxylic acid (e.g., via thionyl chloride or carbodiimide coupling agents).
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Formation of the amide bond through nucleophilic substitution by the aniline derivative.
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Optimization:
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Reaction conditions such as temperature, solvent choice (e.g., dichloromethane or ethanol), and reaction time are critical for maximizing yield and purity.
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Reaction Scheme
Spectroscopic Data
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NMR (Nuclear Magnetic Resonance):
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Proton (H) and carbon (C) NMR data confirm the presence of aromatic protons and functional groups.
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IR (Infrared Spectroscopy):
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Characteristic peaks for amide bonds (C=O stretching), nitro groups (NO₂ stretching), and methoxy groups.
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Mass Spectrometry:
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Molecular ion peak corresponding to .
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Biological Significance
N-(3,5-Dichlorophenyl)-4-methoxy-3-nitrobenzamide has been investigated for its biological activities due to its structural features:
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Mechanism of Action:
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The nitro group may undergo bioreduction to form reactive intermediates that interact with biological targets such as enzymes or receptors.
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The dichlorophenyl moiety enhances binding affinity to hydrophobic protein pockets.
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Applications:
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Potential use as a lead compound in drug discovery for antimicrobial or anticancer agents.
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Structural modifications can optimize its pharmacological properties.
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Applications in Research
This compound serves as a model molecule in various fields:
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Pharmaceutical Development:
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Exploration of its derivatives for therapeutic applications.
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Chemical Reactivity Studies:
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Investigation of substitution patterns on aromatic rings to understand electronic effects.
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